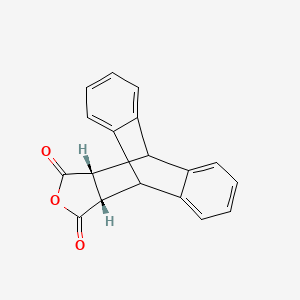

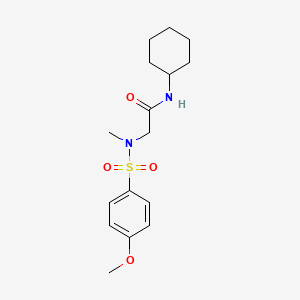

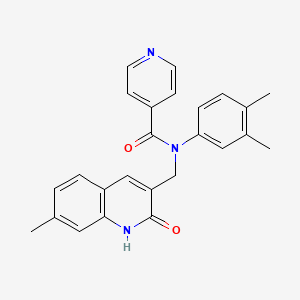

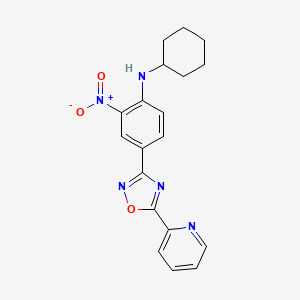

![molecular formula C20H18N4O B7713701 N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713701.png)

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .

科学研究应用

Anticancer Properties

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide exhibits promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer (A549). Mechanistic studies reveal inhibition of cyclin-dependent kinases, HIV reverse transcriptase, and interleukin-6 (IL-6) signaling pathways .

Kinase Inhibition

This compound acts as a kinase inhibitor, targeting proteins involved in cell signaling and proliferation. It shows affinity for leucine zipper kinase, protein kinase, and xanthine oxidase. Understanding its selectivity and binding modes is crucial for drug development .

Anti-inflammatory Activity

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide may modulate inflammatory responses. Researchers explore its impact on tumor necrosis factor alpha (TNF-α) and phosphodiesterase-4. Insights into its anti-inflammatory mechanisms can guide therapeutic strategies .

Crystallographic Studies

Structural analysis using X-ray crystallography provides valuable information about its binding interactions with target proteins. Investigating the solid-state arrangement enhances our understanding of its biological activity .

Synthetic Strategies

Researchers have developed efficient synthetic methods for this compound. Recent advances cover strategies from 2017 to 2021, emphasizing assembly approaches and their advantages. These insights aid medicinal chemists in designing derivatives with improved properties .

Material Science Applications

Beyond its biological relevance, pyrazole-containing compounds like N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide play a role in material science. Their versatility as synthetic intermediates contributes to the preparation of relevant chemicals for various applications .

作用机制

Target of Action

Compounds with a similar pyrazolo[3,4-b]pyridine structure have been found to inhibit several important proteins, including cyclin-dependent kinase1, hiv reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (il-6), tumor necrosis factor alpha (tnf-), phosphodiesterase-4, and nad(p)h oxidases .

Mode of Action

Similar compounds are known to interact with their targets by binding to the active site, thereby inhibiting the function of the target proteins .

Biochemical Pathways

Given the targets it inhibits, it can be inferred that it may affect pathways related to cell cycle regulation, viral replication, inflammatory response, and oxidative stress .

Pharmacokinetics

A compound with a similar structure was found to show good uptake at the tumor site when tested in tumor-bearing mice . This suggests that N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide might also have favorable pharmacokinetic properties.

Result of Action

Given its potential targets, it may lead to the inhibition of cell proliferation, reduction of viral replication, modulation of inflammatory response, and reduction of oxidative stress .

Action Environment

It’s worth noting that the synthesis of similar compounds has been found to be more environmentally friendly when using microwave irradiation and grinding techniques compared to conventional heating methods .

属性

IUPAC Name |

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c1-3-24-19-16(12-15-11-13(2)9-10-17(15)21-19)18(23-24)22-20(25)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDSXQFYUCJUSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3Z)-1-ethyl-6-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

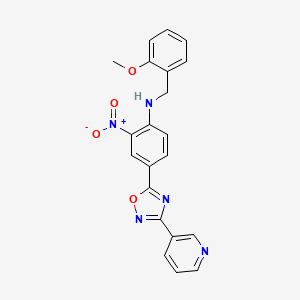

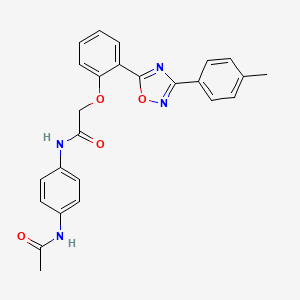

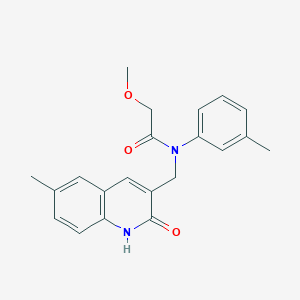

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7713691.png)